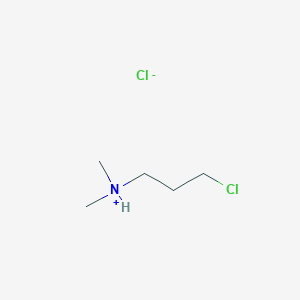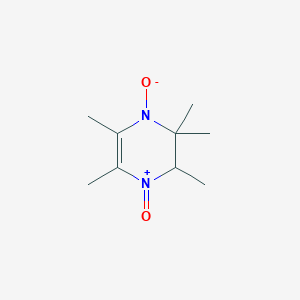
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is an organic compound belonging to the pyrazine family This compound is characterized by its unique structure, which includes a pyrazine ring with multiple methyl groups and two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3-dihydro-5,6-dimethylpyrazine with oxidizing agents to introduce the dioxide functionality. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined and processed under optimized conditions. The use of catalysts and continuous monitoring of reaction parameters are crucial to achieve efficient production. The final product is then purified through techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can remove oxygen atoms, converting the compound to different pyrazine derivatives.
Substitution: The methyl groups on the pyrazine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while reduction can produce simpler pyrazine derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of pyrazine-based compounds.
Wissenschaftliche Forschungsanwendungen
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of flavors and fragrances due to its unique aromatic properties.
Wirkmechanismus
The mechanism by which 2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to participate in various biochemical pathways, potentially leading to its observed biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-5,6-dimethylpyrazine: A related compound with fewer methyl groups and no dioxide functionality.
1,2,4-Benzothiadiazine-1,1-dioxide: Another heterocyclic compound with a similar dioxide group but different ring structure.
Uniqueness
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide is unique due to its specific arrangement of methyl groups and the presence of two oxygen atoms. This structure imparts distinct chemical and physical properties, making it valuable for various applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
152860-44-1 |
|---|---|
Molekularformel |
C9H16N2O2 |
Molekulargewicht |
184.24 g/mol |
IUPAC-Name |
2,3,3,5,6-pentamethyl-4-oxido-2H-pyrazin-1-ium 1-oxide |
InChI |
InChI=1S/C9H16N2O2/c1-6-7(2)11(13)9(4,5)8(3)10(6)12/h8H,1-5H3 |
InChI-Schlüssel |
KVGDVPUGHRDXQN-UHFFFAOYSA-N |
SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Kanonische SMILES |
CC1C(N(C(=C([N+]1=O)C)C)[O-])(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


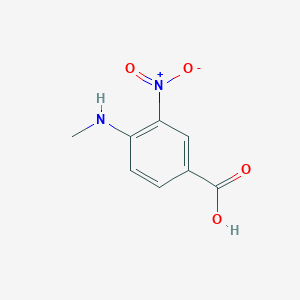

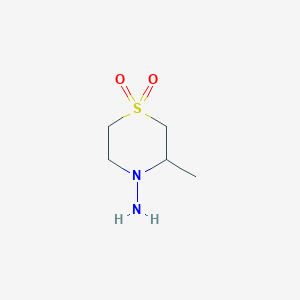
![2-Propanol, 1-[(2-hydroxyethyl)thio]-](/img/structure/B119385.png)
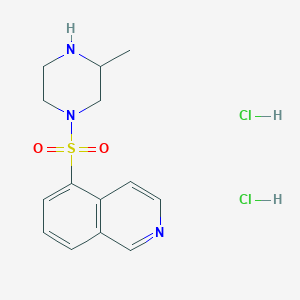

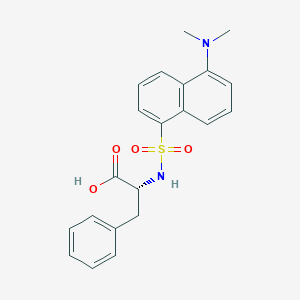
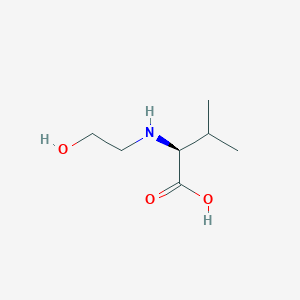

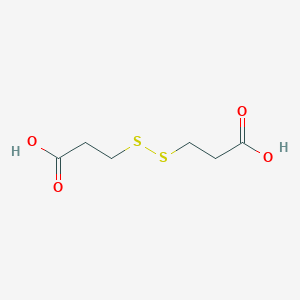

![2-Ethoxy-3-methyl-5H-benzo[7]annulene](/img/structure/B119421.png)

